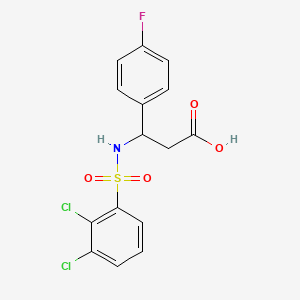

3-(2,3-Dichlorobenzenesulfonamido)-3-(4-fluorophenyl)propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Design, Synthesis, and Bioactivity of Fluorinated Organotin(IV) Carboxylates

The research presented in the first paper focuses on the synthesis of new triorganotin(IV) complexes with a general formula R3SnL, where R represents organic groups such as butyl or phenyl, and L is a ligand derived from 3-[(fluorophenylamido)]propenoic acid or 3-[(fluorophenylamido)]propanoic acid . The synthesis process is confirmed by various spectroscopic methods, including FT-IR, NMR, and mass spectrometry, with the disappearance of the OH peak indicating successful complex formation. The bidentate nature of the carboxylate moiety is suggested by the FT-IR data. Crystallographic analysis of one compound reveals a distorted tetrahedral geometry around the central tin atom. These compounds also exhibit potential anti-HCV activity, with one compound showing substantial effects against the hepatitis C virus in cell-based assays .

Vibrational Spectroscopy and Anticancer Activity of Fluorinated Amino Propanoic Acid

The second paper describes the synthesis of 2-(4-fluorobenzylideneamino) propanoic acid through the reaction of 4-fluorobenzaldehyde with alpha-alanine . The structure of the synthesized compound is confirmed using NMR, FTIR, and Raman spectroscopy. Theoretical calculations of the vibrational spectra using density functional theory (DFT) methods show good agreement with experimental data. Additionally, the compound exhibits anticancer activity against the Hela cell line, with a reported IC50 value .

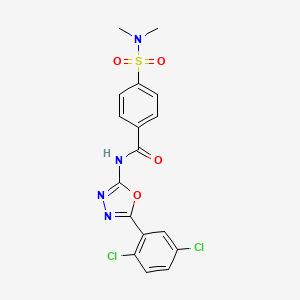

Synthesis and Bioactivity of Fluorinated Benzenesulfonamides

In the third paper, a series of new benzenesulfonamides with a 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) structure are synthesized . These compounds are derived from substituted benzaldehydes and 4-hydrazinobenzenesulfonamide. The synthesized compounds are evaluated for cytotoxicity, tumor specificity, and inhibition of carbonic anhydrase isoforms. Some derivatives, particularly those with 3,4,5-trimethoxy and 4-hydroxy substituents, show promising cytotoxic activities and strong inhibition of human carbonic anhydrase, indicating potential for further anti-tumor studies .

Chromatographic Analysis of Chloropropanediol Derivatives

The fourth paper discusses the improvement of gas chromatographic properties of 3-chloropropanediol by preparing a phenylboronic acid derivative . This method is deemed suitable for trace analysis of the compound, and the structure of the derivative is confirmed using gas chromatography coupled with Fourier transform infrared spectroscopy and mass spectrometry. The study demonstrates that related compounds do not interfere with the analysis, suggesting specificity of the method for the target compound .

Wissenschaftliche Forschungsanwendungen

Coordination and Fluorescence Studies

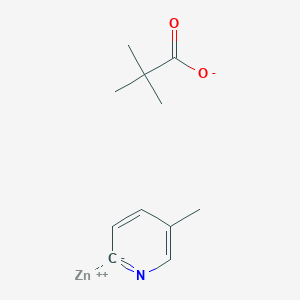

Research on similar fluorophore compounds, such as those involving coordination with Zn²⁺ ions, provides insight into their application in detecting intracellular Zn²⁺. For example, a study on the coordination and fluorescence of Zn²⁺ probes highlights the application of these compounds in bioimaging and detecting metal ions in biological systems (Hendrickson et al., 2003).

Synthesis and Biochemical Activity

Derivatives of similar compounds have been investigated for their biochemical activities, such as analgesic modulating effects for Transient Receptor Potential Vanilloid 1 (TRPV1) (Liu et al., 2018). These studies contribute to the development of new therapeutic agents targeting specific biological pathways.

Enantioselective Synthesis

The use of microbial reductases for the asymmetric synthesis of chiral intermediates, as demonstrated with 3-chloro-1-phenyl-1-propanol, suggests potential applications in synthesizing enantiomerically pure compounds for pharmaceutical use (Choi et al., 2010).

Antibacterial Agent Synthesis

The synthesis of new molecules with known pharmacophores, including fluorophenyl groups, for potential antibacterial applications indicates the role of such compounds in developing new antibiotics and antimicrobial agents (Holla et al., 2003).

Material Science Applications

In material science, derivatives of phenylpropanoic acid have been explored for enhancing the reactivity of molecules towards the formation of polybenzoxazine, highlighting their potential in creating new materials with specific thermal and mechanical properties (Trejo-Machin et al., 2017).

Antitumor Activity

Research into sulfonamide derivatives containing fluorouracil and nitrogen mustard reveals the design and synthesis of compounds with potent antitumor activities and low toxicity, offering insights into the development of new cancer therapies (Huang et al., 2001).

Eigenschaften

IUPAC Name |

3-[(2,3-dichlorophenyl)sulfonylamino]-3-(4-fluorophenyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Cl2FNO4S/c16-11-2-1-3-13(15(11)17)24(22,23)19-12(8-14(20)21)9-4-6-10(18)7-5-9/h1-7,12,19H,8H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGMYBSUTQKPEJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)S(=O)(=O)NC(CC(=O)O)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Cl2FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,3-Dichlorobenzenesulfonamido)-3-(4-fluorophenyl)propanoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Isopropyl-3-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine](/img/structure/B2510976.png)

![[4-Chloro-1-(2-fluoroethyl)-1H-pyrazol-5-yl]methanol](/img/structure/B2510980.png)

![ethyl 6-(acetyloxy)-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylate](/img/structure/B2510981.png)

![Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-ethyl)-amine hydrochloride](/img/structure/B2510986.png)

![[5-(1,1-Difluoroethyl)pyridin-3-yl]methanamine](/img/structure/B2510996.png)